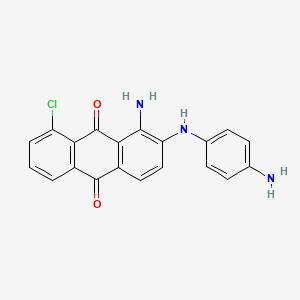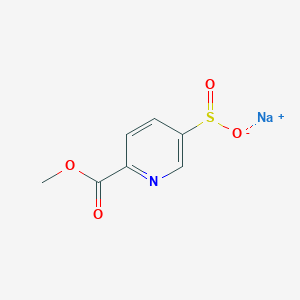
2-Bromothiazole-5-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromothiazole-5-sulfinicacid is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a sulfinic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromothiazole with sulfur dioxide and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of 2-Bromothiazole-5-sulfinicacid may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiazole-5-sulfinicacid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Formation of thiazole derivatives with reduced sulfur functionalities.
Substitution: Nucleophilic substitution reactions at the bromine position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Bromothiazole-5-sulfonic acid.
Reduction: 2-Bromothiazole-5-thiol.
Substitution: Various 2-substituted thiazole derivatives.
Scientific Research Applications
2-Bromothiazole-5-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Bromothiazole-5-sulfinicacid involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Bromothiazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
Thiazole-5-sulfinicacid: Lacks the bromine atom, affecting its biological activity and reactivity.
Properties
Molecular Formula |
C3H2BrNO2S2 |
|---|---|
Molecular Weight |
228.1 g/mol |
IUPAC Name |
2-bromo-1,3-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-3-5-1-2(8-3)9(6)7/h1H,(H,6,7) |
InChI Key |
ZFHNLGDUOQSNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)
![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)


![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)


![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)
